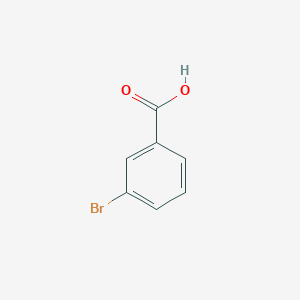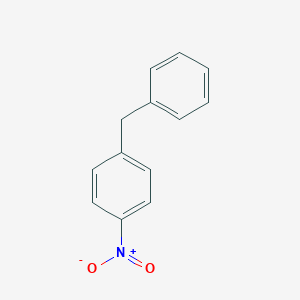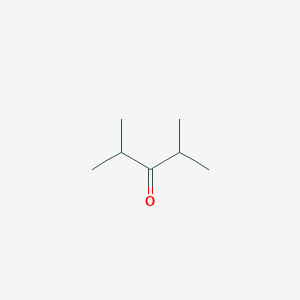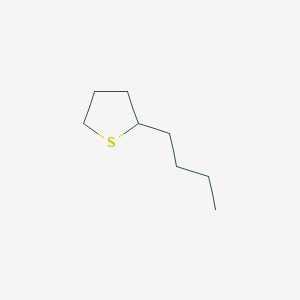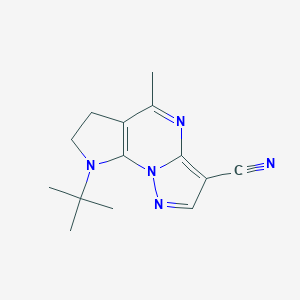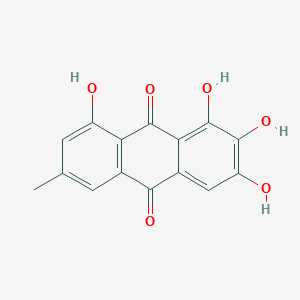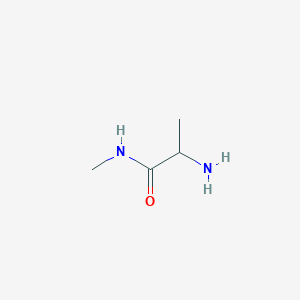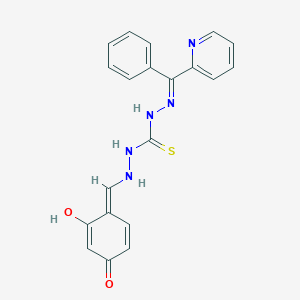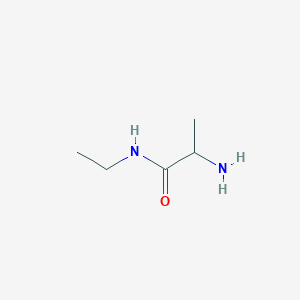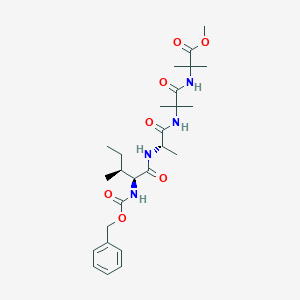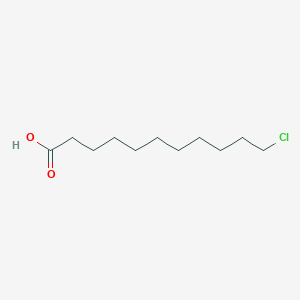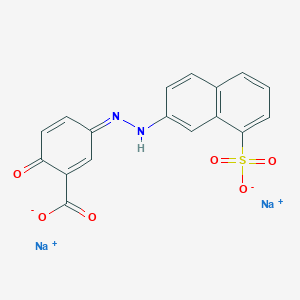
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in biochemical and physiological experiments to study its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves its ability to bind to proteins and enzymes. The compound has a high affinity for proteins that contain histidine residues, and it can also bind to enzymes that have metal ions in their active sites. This binding process can lead to changes in the conformation and activity of the protein or enzyme, which can have a significant impact on its function.
Efectos Bioquímicos Y Fisiológicos
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been shown to have a wide range of biochemical and physiological effects. The compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon. Additionally, the compound has been shown to have antimicrobial properties, and it has been used to study the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt in lab experiments include its high degree of purity, its unique properties, and its ability to bind to proteins and enzymes. However, there are also some limitations associated with the use of this compound. For example, it can be difficult to work with due to its sensitivity to light and moisture, and it can also be expensive to obtain.
Direcciones Futuras
There are several future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt. One potential area of research is the development of new applications for the compound, such as in the field of drug delivery. Additionally, researchers may explore the use of this compound in the development of new diagnostic tools and assays. Finally, there is also a need for further research into the mechanism of action of this compound, as well as its potential interactions with other molecules and compounds.
Conclusion:
In conclusion, 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a unique chemical compound that has gained significant attention in scientific research. The compound has a wide range of applications, including its use as a pH indicator, its ability to bind to proteins and enzymes, and its antimicrobial properties. While there are some limitations associated with the use of this compound, there are also many potential future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt.
Métodos De Síntesis
The synthesis of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazonium salt of 8-amino-2-naphthol-3,6-disulphonic acid. The reaction takes place in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt of the compound. The resulting product is a red-orange powder with a high degree of purity.
Aplicaciones Científicas De Investigación
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been widely used in scientific research due to its unique properties. The compound is commonly used as a pH indicator in biochemical assays, and it is also used to study the binding properties of proteins and enzymes. Additionally, this compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon.
Propiedades
Número CAS |
10114-97-3 |
|---|---|
Nombre del producto |
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt |
Fórmula molecular |
C17H10N2Na2O6S |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
disodium;7-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-6-12(9-14(15)17(21)22)19-18-11-5-4-10-2-1-3-16(13(10)8-11)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
VLYPGLIIGMZOCZ-STAIPAPMSA-L |
SMILES isomérico |
C1=CC2=C(C=C(C=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Sinónimos |
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



